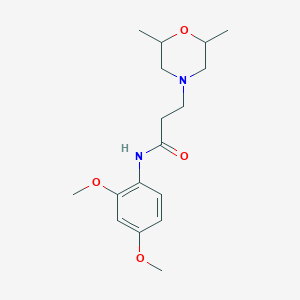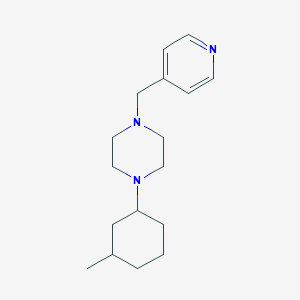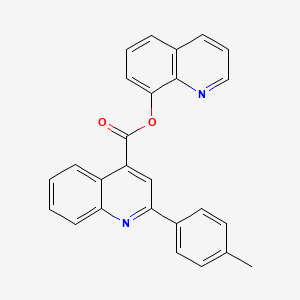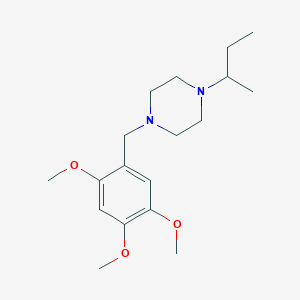![molecular formula C17H18Cl2N2O2S B10883352 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10883352.png)
1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions may include:
Solvent: Dichloromethane or toluene
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the sulfonyl group to a sulfide
Substitution: Nucleophilic substitution reactions at the benzyl or phenyl positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated as a potential therapeutic agent for various diseases
Industry: Utilized in the development of new materials or as a chemical intermediate
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would require further research and experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine
- 1-(4-Chlorobenzyl)-4-phenylpiperazine
- 1-(4-Methylbenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Uniqueness
1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of both the 4-chlorobenzyl and 4-chlorophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C17H18Cl2N2O2S |
|---|---|
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)24(22,23)17-7-5-16(19)6-8-17/h1-8H,9-13H2 |
Clé InChI |
MHAINPCVYYTLFA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10883269.png)
![4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B10883273.png)
![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B10883274.png)
![2,4-dichloro-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B10883276.png)
![4-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10883291.png)
![N-(4-acetylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10883307.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883316.png)

![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)
![3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10883336.png)




